1H-indole-2,4,6-tricarboxylic acid

Description

Significance of the Indole (B1671886) Heterocycle in Chemical Sciences

The indole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and a five-membered pyrrole (B145914) ring, is a cornerstone of chemical and biological sciences. wikipedia.orgnih.gov First synthesized from oxindole (B195798) by Adolf von Baeyer in 1866, the indole scaffold is a prevalent feature in a vast array of natural products and synthetic molecules. nih.gov Its structural planarity and π-excessive electron nature, arising from the delocalization of ten π-electrons over the bicyclic system, endow it with distinct chemical reactivity, making it a frequent participant in electrophilic substitution reactions. youtube.com

The significance of the indole heterocycle is underscored by its presence in fundamental biological molecules. The essential amino acid tryptophan contains an indole moiety, which serves as the metabolic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov This structural motif is also integral to numerous complex alkaloids, which exhibit a wide spectrum of pharmacological activities. nih.gov Consequently, the indole nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents for conditions ranging from cancer and infections to neurological disorders. nih.govnih.gov

Overview of Indole Carboxylic Acids as Advanced Synthetic Scaffolds

Indole carboxylic acids, which are indole rings substituted with one or more carboxyl groups (-COOH), serve as highly versatile and advanced scaffolds in organic synthesis. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. These derivatives are not merely synthetic intermediates but are often key components of biologically active molecules themselves.

Unique Structural Features and Academic Relevance of 1H-Indole-2,4,6-Tricarboxylic Acid

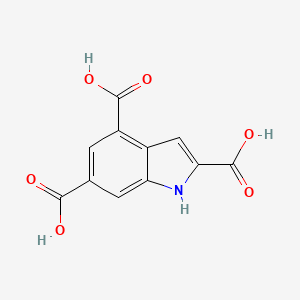

1H-indole-2,4,6-tricarboxylic acid is a specific polyfunctionalized indole derivative. Its structure is defined by an indole core with carboxylic acid groups attached at positions 2, 4, and 6. The presence of three carboxyl groups imparts significant acidity and is expected to increase its polarity and solubility in polar solvents. wikipedia.org

| Property | Data |

| Molecular Formula | C₁₁H₇NO₆ |

| Molecular Weight | 249.176 g/mol |

| CAS Number | 1000341-50-3 |

| Predicted pKa | 3.20 ± 0.30 |

| Predicted Density | 1.786 ± 0.06 g/cm³ |

| Predicted Boiling Point | 724.2 ± 60.0 °C |

Table 1: Physicochemical Properties of 1H-Indole-2,4,6-Tricarboxylic Acid. Data sourced from.

Detailed, peer-reviewed research focusing specifically on the synthesis and characterization of 1H-indole-2,4,6-tricarboxylic acid is limited in publicly accessible literature. However, its synthesis would logically involve multi-step procedures starting from simpler, substituted indoles. wikipedia.org General synthetic methodologies for introducing carboxyl groups or their precursors (like formyl or cyano groups) onto an indole ring include electrophilic substitution reactions such as the Vilsmeier-Haack reaction (to introduce formyl groups) and subsequent oxidation, or transition-metal-catalyzed coupling reactions like the Buchwald-Hartwig coupling to introduce functionalized substituents. wikipedia.org The academic relevance of this particular compound lies in its potential as a highly functionalized building block. The three distinct carboxylic acid groups offer multiple points for derivatization, allowing for the synthesis of complex, three-dimensional structures, potentially for applications in materials science as organic linkers in metal-organic frameworks (MOFs) or in medicinal chemistry as scaffolds for creating novel drugs with specific receptor-binding profiles.

Research Gaps and Future Directions in Polycarboxylic Indole Chemistry

While the chemistry of monofunctionalized indoles is well-established, the exploration of polycarboxylic indoles remains a developing area with significant research gaps and opportunities. A primary challenge lies in the regioselective synthesis of specific isomers. The introduction of multiple electron-withdrawing carboxylic acid groups deactivates the indole ring, often requiring harsher reaction conditions and making subsequent functionalizations difficult to control.

Future research is directed towards the development of more efficient and selective synthetic methodologies. This includes the use of modern transition-metal-catalyzed C-H activation and functionalization reactions to directly install carboxyl groups at desired positions with high precision. nih.gov Multicomponent reactions (MCRs) are also emerging as a powerful tool for the one-pot synthesis of complex, polyfunctionalized indole derivatives from simple precursors. There is a significant opportunity to explore the unique properties and applications of specific polycarboxylic indoles like 1H-indole-2,4,6-tricarboxylic acid. Investigating their coordination chemistry with metal ions could lead to new catalysts or functional materials. Furthermore, their potential as scaffolds for developing novel pharmaceuticals is largely untapped, offering a promising frontier for medicinal chemists to design molecules with novel modes of action and improved therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2,4,6-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO6/c13-9(14)4-1-6(10(15)16)5-3-8(11(17)18)12-7(5)2-4/h1-3,12H,(H,13,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOFZQNDOANLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=C(N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646949 | |

| Record name | 1H-Indole-2,4,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-50-3 | |

| Record name | 1H-Indole-2,4,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indole 2,4,6 Tricarboxylic Acid

Retrosynthetic Analysis of the 1H-Indole-2,4,6-Tricarboxylic Acid Framework

A retrosynthetic analysis of 1H-indole-2,4,6-tricarboxylic acid reveals several potential disconnection pathways, each corresponding to a major indole (B1671886) synthesis strategy. The primary challenge in any approach is the management of three deactivating carboxyl groups, which can impede key bond-forming reactions and may be susceptible to decarboxylation under harsh conditions.

Key retrosynthetic disconnections can be visualized as follows:

Fischer Indole Synthesis Approach: This pathway involves the disconnection of the N1-C2 and C3a-C7a bonds. This leads back to two key precursors: (3,5-dicarboxyphenyl)hydrazine and a pyruvic acid derivative, such as 2-oxomalonic acid , to provide the C2-carboxylic acid. The viability of this route is contingent on the stability of the hydrazine (B178648) precursor and the prevention of decarboxylation during the acid-catalyzed cyclization.

Reissert & Leimgruber-Batcho Syntheses Approach: These methods rely on the disconnection of the pyrrole (B145914) ring from a pre-functionalized benzene (B151609) ring, typically starting from an ortho-substituted nitroarene. For the target molecule, the key disconnection breaks the N1-C2 and C3-C3a bonds. This points to a highly functionalized 2-methyl-3,5-dinitrobenzoic acid derivative or, more directly, 4,6-dicarboxy-2-nitrotoluene as the critical starting material. The C2-carboxyl group in the Reissert synthesis is formed from diethyl oxalate (B1200264), while the Leimgruber-Batcho route would require a subsequent C2-carboxylation step.

Modern Cascade/Annulation Approach: A more contemporary retrosynthesis might disconnect the C4-C3a and C3-N1 bonds, envisioning a palladium-catalyzed annulation of a substituted aniline (B41778), such as 3,5-dicarboxyaniline , with a suitable three-carbon alkyne partner bearing a carboxyl group precursor. This approach could offer milder reaction conditions, potentially improving functional group tolerance.

These analyses underscore that the synthesis is not trivial. The selection of a forward-synthesis route must prioritize the stability of the carboxyl groups (or their protected ester forms) and the reactivity of the intermediates, which are heavily influenced by the electron-withdrawing nature of these substituents.

Approaches to the Indole Nucleus Formation with Tri-carboxylation

The formation of the indole nucleus with three carboxylic acid groups requires a careful evaluation of established synthetic protocols. Each method presents a unique set of advantages and challenges concerning precursor availability, reaction conditions, and functional group compatibility.

Fischer Indole Synthesis and its Adaptations for Carboxylated Precursors

The Fischer indole synthesis is a robust and widely used method for forming the indole core by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. thermofisher.comtestbook.com The reaction proceeds via a hydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and aromatization. byjus.com

For the synthesis of 1H-indole-2,4,6-tricarboxylic acid, the theoretical precursors would be (3,5-dicarboxyphenyl)hydrazine and a suitable keto-acid to install the C2-carboxyl group, such as pyruvic acid or its equivalent. However, this approach faces significant hurdles:

Harsh Conditions: Traditional Fischer synthesis often employs strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂) at high temperatures. testbook.com These conditions can easily induce decarboxylation of the starting materials or the final product.

Electronic Effects: The two carboxyl groups on the phenylhydrazine (B124118) ring are strongly deactivating, which can hinder the key sigmatropic rearrangement step.

To overcome these issues, several adaptations can be considered. The use of milder Lewis acid catalysts or performing the reaction as a one-pot synthesis without isolating the potentially unstable hydrazone intermediate are viable strategies. thermofisher.com Protecting the carboxylic acid functionalities as esters (e.g., methyl or ethyl esters) would prevent decarboxylation and improve the solubility of the precursors in organic solvents. The final tri-ester could then be hydrolyzed under basic conditions to yield the target tricarboxylic acid.

| Catalyst Type | Examples | Potential Suitability for Carboxylated Precursors |

| Brønsted Acids | H₂SO₄, HCl, PPA | Low; high risk of decarboxylation. |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate; milder conditions possible, but can still promote side reactions. testbook.com |

| Milder Acids/Solvents | Acetic Acid, Tartaric Acid-Urea Melt | High; known to tolerate sensitive functional groups. organic-chemistry.org |

Reissert Indole Synthesis Modifications for Multi-functionalized Indoles

The Reissert synthesis provides a direct route to indole-2-carboxylic acids. wikipedia.org The classical sequence involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate ester. chemeurope.com This intermediate is then reductively cyclized using reagents like zinc in acetic acid to afford the indole-2-carboxylic acid. wikipedia.orgchemeurope.com

To apply this to 1H-indole-2,4,6-tricarboxylic acid, one would need to start with 4,6-dicarboxy-2-nitrotoluene . The Reissert sequence would then construct the pyrrole ring and install the third carboxyl group at the C2 position.

Challenges and modifications include:

Starting Material Synthesis: The primary obstacle is the synthesis of the highly substituted 4,6-dicarboxy-2-nitrotoluene precursor.

Reactivity: The existing carboxyl groups are deactivating, which could affect the initial condensation with diethyl oxalate. Using protected ester forms of the starting material is advisable.

Reduction Step: The reductive cyclization must be compatible with the carboxyl groups. Zinc in acetic acid is generally compatible with carboxylic acids, making this a plausible step. researchgate.net

Synthesis of dimethyl or diethyl 4-methyl-3,5-dinitrobenzoate.

Selective reduction of one nitro group to an amine, followed by diazotization and Sandmeyer reaction to replace it with a carboxyl group (or ester).

Application of Reissert conditions (diethyl oxalate, base) to the resulting dicarboxy-nitrotoluene derivative.

Reductive cyclization of the pyruvate (B1213749) intermediate.

Saponification of the tri-ester to yield the final product.

Nenitzescu Indole Synthesis in the Context of Polycarboxylic Acid Incorporation

The Nenitzescu indole synthesis is a reaction between a benzoquinone and a β-aminocrotonic ester, typically yielding 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.comsynarchive.com The mechanism involves a Michael addition followed by a cyclizing condensation. wikipedia.org

This methodology is fundamentally ill-suited for the synthesis of 1H-indole-2,4,6-tricarboxylic acid for several reasons:

Substitution Pattern: The Nenitzescu reaction inherently produces a 5-hydroxyindole. The target molecule lacks a hydroxyl group at C5 and possesses carboxyl groups at C4 and C6.

Required Precursors: A hypothetical synthesis of the target would require a 3,5-dicarboxy-1,4-benzoquinone as a starting material. The reaction of such a highly electron-deficient quinone with an enamine would be electronically disfavored and unlikely to proceed towards the desired indole framework.

Regiochemistry: Even if a reaction were to occur, the regiochemical outcome is dictated by the substituents on the benzoquinone, and it would not lead to the 2,4,6-tricarboxy substitution pattern. wikipedia.org

Therefore, the Nenitzescu synthesis is not a viable pathway for the target compound due to fundamental mechanistic and regiochemical constraints.

Leimgruber-Batcho Indole Synthesis and Optimization for Carboxyl Group Retention

The Leimgruber-Batcho indole synthesis is a popular and high-yielding method that begins with an o-nitrotoluene. wikipedia.org The first step is the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization of the resulting β-dimethylamino-2-nitrostyrene intermediate. wikipedia.orgclockss.org

For the target compound, the starting material would again be 4,6-dicarboxy-2-nitrotoluene . A significant advantage of this method is the use of milder reduction conditions (e.g., catalytic hydrogenation with Pd/C, Raney Nickel, or sodium dithionite) compared to the often acidic conditions of other methods, which improves the chances of retaining the carboxyl groups. wikipedia.orgclockss.org

A major drawback of the standard Leimgruber-Batcho synthesis is that it typically yields indoles that are unsubstituted at the C2 and C3 positions. clockss.org To synthesize 1H-indole-2,4,6-tricarboxylic acid, the process would need to be modified:

Initial Indole Formation: Perform the Leimgruber-Batcho synthesis on the diethyl or dimethyl ester of 4,6-dicarboxy-2-nitrotoluene to produce diethyl or dimethyl 1H-indole-4,6-dicarboxylate.

C2-Functionalization: The resulting indole-4,6-dicarboxylate would require a subsequent carboxylation step at the C2 position. This could potentially be achieved by C-lithiation at C2 (after N-protection), followed by quenching with carbon dioxide. The N-protecting group would assist in directing lithiation to the C2 position. bhu.ac.in

Deprotection: Removal of the N-protecting group and saponification of the esters would yield the final product.

The development of microwave-assisted Leimgruber-Batcho reactions has been shown to reduce reaction times and improve product quality, which could be beneficial for complex substrates. psu.edursc.org

Cascade Reactions and One-Pot Strategies for Multi-Carboxylated Indoles

Modern synthetic chemistry increasingly relies on cascade reactions, where multiple bond-forming events occur sequentially in a single pot, to build molecular complexity efficiently. nih.gov These strategies are highly attractive for synthesizing polyfunctionalized molecules as they minimize intermediate purification steps and waste. nih.gov

For 1H-indole-2,4,6-tricarboxylic acid, several hypothetical cascade strategies can be proposed based on recent literature:

Transition-Metal-Catalyzed Annulation: A promising approach would involve the palladium- or iridium-catalyzed C-H activation and annulation. An appropriately substituted aniline or acetanilide (B955) bearing two carboxyl groups (e.g., methyl 3-amino-5-carboxybenzoate) could be reacted with a functionalized alkyne that can deliver the C2 and C3 atoms along with the C2-carboxyl group. Iridium-catalyzed multi-step C-H activation has been shown to create multifunctional indoles, suggesting such a pathway is plausible. nih.gov

[3+2] Cycloaddition Strategies: One-pot syntheses involving a formal [3+2] cycloaddition could be designed. For example, a reaction between a substituted phenylacetate (B1230308) derivative and an imine, followed by an intramolecular SNAr cyclization and subsequent aromatization, has been used to generate 1,2,5-trisubstituted indole-3-carboxylic esters. researchgate.net Adapting such a strategy would require designing precursors that lead to the desired 2,4,6-substitution pattern.

One-Pot Fischer/Reissert Type Syntheses: Microwave-assisted one-pot reactions that combine precursor formation and cyclization are becoming more common. researchgate.netsciencemadness.org A one-pot process starting from a phenylhydrazine and pyruvic acid derivative under microwave irradiation could streamline the Fischer synthesis, potentially minimizing decarboxylation by reducing reaction times. sciencemadness.org

These advanced methods offer powerful, albeit largely unexplored, avenues toward the target molecule. Their success would hinge on the careful design of precursors and the tolerance of the catalytic systems to the multiple carboxyl functionalities.

| Strategy | Key Reaction Type | Potential Precursors | Reference Concept |

| Catalytic Annulation | Ir-catalyzed C-H Activation | Substituted Aniline + Functionalized Alkyne | nih.gov |

| Cascade Cyclization | [3+2] Cycloaddition / SNAr | Substituted Phenylacetate + Imine | researchgate.net |

| One-Pot Synthesis | Microwave-Assisted Fischer | Dicarboxyphenylhydrazine + Pyruvic Acid | sciencemadness.org |

Strategic Introduction and Functional Group Interconversion of Carboxylic Acid Moieties

The presence of multiple carboxyl groups on the indole scaffold necessitates careful planning for their introduction and subsequent modifications. The reactivity of the indole ring and the potential for competing side reactions demand strategic protection and deprotection sequences, as well as highly selective reactions.

Esterification and Hydrolysis for Carboxyl Group Manipulation

Esterification is a cornerstone strategy for the temporary protection of carboxylic acid groups during the synthesis of complex molecules. In the context of polycarboxylic indoles, this reversible transformation allows for the selective modification of other positions on the indole ring without interference from the acidic protons of the carboxyl groups. nih.govmdpi.com

The process typically involves reacting the indole carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For instance, 3-bromo-1H-indole-2-carboxylic acid can be esterified using anhydrous ethanol (B145695) and a catalytic amount of concentrated sulfuric acid, yielding ethyl 3-bromo-1H-indole-2-carboxylate. nih.gov This protection is crucial for subsequent reactions that are sensitive to acidic protons, such as palladium-catalyzed cross-coupling reactions. nih.gov

Conversely, hydrolysis is the process of converting the ester back to the carboxylic acid. This is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidification. The lability of N-acyl groups under basic conditions can be a challenge, sometimes necessitating the use of alternative ester groups like allyl, benzyl, or tert-butyl esters, which can be cleaved under milder, specific conditions. nih.gov The choice of ester and hydrolysis conditions is critical to ensure the integrity of the final polysubstituted indole.

A variety of conditions for esterification and hydrolysis have been reported, with the choice of reagents and reaction times being dependent on the specific substrate and the desired outcome. mdpi.com

Table 1: Examples of Esterification and Hydrolysis in Indole Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Bromo-1H-indole-2-carboxylic acid | Anhydrous ethanol, concentrated H₂SO₄, 80°C, 2h | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

| Ethyl N-alkylated indol-2-carboxylates | aq. KOH, acetone | N-alkylated indol-2-carboxylic acids | mdpi.com |

| Ethyl indole-2-carboxylate (B1230498) | NaOMe | Methyl indole-2-carboxylate (transesterification) | mdpi.com |

| Indole-2-carboxylic acid | Thionyl chloride, dry chloroform | Indole-2-acyl chloride | nih.gov |

| Indole, Carboxylic acid | Boric acid, mesitylene, reflux | 1-Acylindole | clockss.org |

Direct Carboxylation Methodologies

Direct carboxylation offers a more atom-economical approach to introducing carboxylic acid groups onto the indole nucleus, avoiding the need for pre-functionalized starting materials. While challenging, several methods have been explored. One such method involves the reaction of an indole with a strong base to generate an indole anion, which can then react with carbon dioxide to form the carboxylate. However, this approach can suffer from issues of regioselectivity and the harsh reaction conditions required. bhu.ac.in

More advanced techniques aim to achieve direct carboxylation under milder conditions. For instance, the use of transition metal catalysts in conjunction with CO₂ as a C1 source is an area of active research. These methods hold the promise of providing a more direct and efficient route to polycarboxylic indoles.

Vilsmeier-Haack Reaction for Formylation Precursors to Carboxyls

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. thieme-connect.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). thieme-connect.comwikipedia.org The resulting electrophilic chloroiminium ion reacts with the indole ring, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org

This formylation is a key step in a two-step sequence to introduce a carboxylic acid group. The aldehyde produced via the Vilsmeier-Haack reaction can be subsequently oxidized to the corresponding carboxylic acid. This indirect approach is often more reliable and regioselective than direct carboxylation methods. For instance, the Vilsmeier-Haack formylation of 2-carboxyindoles has been successfully demonstrated, providing a functional handle for further transformations. nih.gov The reaction is particularly useful for introducing a formyl group at the C3 position of the indole ring, a position that is highly susceptible to electrophilic attack. nih.gov

Oxidation Reactions for Carboxylic Acid Formation from Alkyl Precursors

The oxidation of alkyl groups attached to the indole ring provides another pathway to the synthesis of indole carboxylic acids. This method is particularly useful when the corresponding alkylated indole is readily available. Various oxidizing agents can be employed, with the choice depending on the specific substrate and the desired selectivity. organic-chemistry.orgyoutube.com

For example, the oxidation of a methyl group at a specific position on the indole ring can yield the corresponding carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or nitric acid have been traditionally used for such transformations. youtube.com However, milder and more selective methods are often preferred to avoid over-oxidation or degradation of the sensitive indole nucleus. Catalytic oxidation systems, employing transition metals and co-oxidants like oxygen, offer a greener and more controlled approach to this transformation. youtube.com The selective oxidation of one alkyl group in the presence of others remains a significant challenge, often requiring careful control of reaction conditions and the use of specific catalysts.

Metal-Catalyzed Coupling Reactions in Polycarboxylic Indole Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and their application to indole chemistry has been particularly impactful. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Based Coupling Reactions (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of highly functionalized indole derivatives. nih.govorganic-chemistry.org The Buchwald-Hartwig amination, in particular, has emerged as a powerful method for the formation of C-N bonds, enabling the arylation of the indole nitrogen or the introduction of amino groups at various positions on the indole ring. organic-chemistry.orgnih.govrsc.org

This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org In the synthesis of polycarboxylic indoles, the Buchwald-Hartwig reaction can be used to introduce nitrogen-containing substituents, which can then be further functionalized. For example, a bromo-substituted indole ester can be coupled with an aniline derivative, followed by hydrolysis of the ester to yield the corresponding carboxylic acid. nih.gov

The versatility of palladium catalysis extends beyond C-N bond formation. Reactions like the Suzuki, Stille, and Heck couplings are also widely used to form C-C bonds, allowing for the introduction of various aryl and vinyl substituents onto the indole core, which can then be further manipulated to form carboxylic acid groups. acs.orgyoutube.com

Table 2: Examples of Palladium-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Substrates | Catalyst/Ligand | Product | Reference |

| Buchwald-Hartwig Amination | 6-bromoindole-2-carboxylic acid ester, Substituted anilines | Palladium acetate | 6-amino-substituted indole-2-carboxylic acid esters | nih.gov |

| Buchwald-Hartwig Amination | 5-bromoindole, Aniline | tBu-XPhos/L-Pd-G₁ | 5-anilinoindole | rsc.org |

| Suzuki Coupling | Indole vinyl bromide, Arylboronic acids | (Ph₃P)₄Pd or Pd₂(dba)₃/tris(2-furyl)phosphine | Aryl-substituted indole vinyl derivatives | acs.org |

| Stille Coupling | 3-iodo-2-(ethoxycarbonyl)-4,6-dichloroindole, 2-phenyl-3-(tributylstannyl)acrylic acid methyl ester | Not specified | (E)-3-(2-carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid precursor | acs.org |

Heck-type Reactions for C-C Bond Formation

The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org In the context of indole synthesis, Heck-type reactions provide a key method for constructing the intricate carbon framework of polyfunctionalized derivatives.

The reaction can be applied intramolecularly to form complex ring systems or intermolecularly to append side chains to the indole core. For instance, an intramolecular Heck reaction of 2- or 3-bromoindoles bearing an aryl(amino)methyl group can lead to the synthesis of fused polycyclic systems like benzo[c]-β-carbolines. acs.org The catalytic cycle of the Heck reaction generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Recent advancements have focused on improving the efficiency and scope of the Heck reaction for indole functionalization. Ligand development has been shown to control the regioselectivity of oxidative Heck reactions, allowing for selective C-H functionalization at either the C2 or C3 position of the indole ring. rsc.org Furthermore, photocatalytic and metal-free reductive Heck cyclizations have emerged as sustainable alternatives, utilizing light to activate C-Cl bonds and initiate the cyclization cascade without the need for a traditional palladium catalyst. nih.gov These methods tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov

Interactive Table: Examples of Heck-type Reactions in Indole Synthesis

| Reactants | Catalyst System | Base/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl(tosylamino)methyl-3-bromoindoles | Pd(OAc)₂/PPh₃ | K₂CO₃, DMF, 110 °C | 3,4-Benzo[c]-β-carbolines | Not specified | acs.org |

| N-(2-chlorobenzoyl)indole derivatives | None (Photocatalyst-free) | DIPEA, Blue LEDs | Polycyclic indolinyl compounds | 50-88% | nih.gov |

| Indole and various alkenes (Oxidative Heck) | Pd(II) with SOHP ligand | Aerobic conditions | C3- or C2-alkenylated indoles | Not specified | rsc.org |

Stereoselective Synthesis Considerations for Chiral Polycarboxylic Indoles

The target molecule, 1H-indole-2,4,6-tricarboxylic acid, is itself achiral as it does not possess any stereocenters. However, the principles of stereoselective synthesis are critical when considering related polycarboxylic indole derivatives that do incorporate chirality. The development of asymmetric methods to control the three-dimensional arrangement of atoms is paramount for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Stereoselectivity in indole synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For example, palladium-catalyzed cyclizations can be rendered stereoselective. Enantioenriched N-allyl tetrahydro-β-carbolines have been shown to undergo Pd(0)-catalyzed cyclizations in a tandem deprotection/cyclization process to yield chiral polycyclic indole structures with high diastereomeric ratios. nih.gov The regioselectivity and stereoselectivity of such cyclizations can be controlled by the substitution pattern of the starting materials. nih.gov

Intramolecular Heck reactions have also been adapted for asymmetric synthesis. By employing chiral ligands on the palladium catalyst, it is possible to create quaternary carbon centers with high enantioselectivity. libretexts.org Bio-inspired syntheses can also provide pathways to chiral molecules, where the stereochemistry of a substrate inherently controls the stereochemical outcome of a cyclization reaction. elsevierpure.com These approaches highlight the potential for creating complex, chiral indole-based structures with precise control over their stereochemistry, a crucial aspect for the synthesis of advanced materials and pharmaceutical agents.

Scalability and Efficiency of Synthetic Routes for Academic and Pre-industrial Research

Modern synthetic strategies often focus on minimizing non-productive steps such as protection and deprotection. nih.gov A general and scalable two-step synthesis for polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been reported, starting from readily available nitroarenes. nih.gov This protocol, based on a acs.orgacs.org-sigmatropic rearrangement, has been successfully scaled up to a 50 mmol scale, demonstrating its potential for producing significant quantities of functionalized indoles. nih.gov

Automation and miniaturization also play a crucial role in enhancing efficiency, particularly in the early stages of research. High-throughput screening of reaction conditions on a nanomole scale allows for rapid optimization and exploration of the chemical space, which can dramatically accelerate the development of robust synthetic routes. nih.gov Technologies like acoustic droplet ejection enable the testing of a vast number of building blocks and reaction parameters, with successful hits being scalable to the milligram scale for further study. nih.gov Such approaches, which emphasize sustainability and reduce waste, are vital for the development of practical and scalable syntheses for complex heterocyclic compounds. nih.govnih.gov

Interactive Table: Comparison of Synthetic Approaches for Indole Derivatives

| Synthetic Strategy | Key Features | Scale | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| acs.orgacs.org-Sigmatropic Rearrangement | 2-step synthesis from nitroarenes, N-unprotected products | 50 mmol | Scalable, good yields, avoids N-protection | Limited to 3-EWG-indoles | nih.gov |

| Interrupted Fischer/Ugi Reaction | Automated, multicomponent reaction | Nanomole to Millimole | High-throughput, rapid optimization, high diversity | In-situ reaction can have lower efficiency than stepwise | nih.gov |

| Reissert Synthesis | Multistep: condensation, reduction, cyclization, decarboxylation | Laboratory | Access to indole-2-carboxylic acids | Multiple steps, potentially harsh conditions | bhu.ac.in |

Chemical Reactivity and Mechanistic Investigations of 1h Indole 2,4,6 Tricarboxylic Acid

Electrophilic Aromatic Substitution on the Indole (B1671886) Core with Multi-Carboxyl Substituents

The indole nucleus is generally considered an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, with a preference for the C3 position. bhu.ac.in This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. However, the introduction of three strongly deactivating carboxyl groups, as in 1H-indole-2,4,6-tricarboxylic acid, profoundly alters this reactivity profile.

The carboxylic acid groups exert a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic rings. This deactivation makes electrophilic aromatic substitution significantly more challenging compared to unsubstituted indole. uci.edu The positions on the benzene (B151609) and pyrrole (B145914) rings are all deactivated to varying extents.

Considering the directing effects of the substituents:

The 2-carboxylic acid group deactivates the C3 position.

The 4-carboxylic acid group deactivates the C3, C5, and C7 positions.

The 6-carboxylic acid group deactivates the C5 and C7 positions.

Therefore, any potential electrophilic attack would likely require harsh reaction conditions. The least deactivated positions would be C5 and C7, although still significantly less reactive than any position on an un-substituted indole ring. The mechanism of electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation (the rate-determining step), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com In the case of 1H-indole-2,4,6-tricarboxylic acid, the high activation energy for the initial electrophilic attack would be the primary barrier to reaction. masterorganicchemistry.com

Nucleophilic Reactivity at Carboxyl Centers and Nitrogen Atom

While the indole ring itself is electron-rich, the substituents in 1H-indole-2,4,6-tricarboxylic acid provide sites for nucleophilic attack. The carbonyl carbons of the three carboxylic acid groups are electrophilic and can react with nucleophiles. These reactions would typically involve the conversion of the carboxylic acids to more reactive derivatives, such as acid chlorides or esters, to facilitate nucleophilic acyl substitution.

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile. researchgate.net However, the acidity of the N-H proton is significantly increased by the presence of the three electron-withdrawing carboxyl groups. Under basic conditions, deprotonation of the N-H group would generate an indolyl anion, which is a potent nucleophile. This anion could then participate in reactions such as alkylation or acylation at the nitrogen atom. bhu.ac.in

The relative nucleophilicity of the different sites will depend on the reaction conditions. In a neutral or acidic medium, the carboxyl groups are the primary sites for nucleophilic attack (after activation). In a basic medium, the deprotonated nitrogen atom becomes the most nucleophilic center.

Intramolecular Cyclization and Rearrangement Pathways

The presence of multiple functional groups in 1H-indole-2,4,6-tricarboxylic acid allows for the possibility of intramolecular cyclization reactions, leading to the formation of new ring systems. encyclopedia.pub For instance, under appropriate conditions, a carboxyl group at the C2 position could potentially react with the N-H proton or a substituent at the C3 position (if present) to form a lactam or other heterocyclic structures.

Rearrangement pathways, such as those observed in other substituted indoles, could also be envisioned. For example, acid-catalyzed rearrangements are known to occur in certain indole derivatives, although the strong deactivating nature of the carboxyl groups might inhibit such processes. nih.gov

Oxidation and Reduction Chemistry of the Indole Ring System

The indole ring is susceptible to both oxidation and reduction, and the presence of the three carboxyl groups will modulate this reactivity.

Electrochemical Oxidation Studies and Product Characterization

Electrochemical methods provide a clean and controlled way to study the oxidation of indole derivatives. researchgate.net The oxidation of the indole ring typically occurs at the C2 or C3 position, leading to the formation of oxindoles or other oxidized products. rsc.org The oxidation potential of the indole ring is relatively low, but the electron-withdrawing carboxyl groups in 1H-indole-2,4,6-tricarboxylic acid would be expected to increase this potential, making it more difficult to oxidize.

Cyclic voltammetry would be a suitable technique to determine the oxidation potential of 1H-indole-2,4,6-tricarboxylic acid. The expected products of electrochemical oxidation could include hydroxylated species or products of ring opening, depending on the reaction conditions and the applied potential. researchgate.net The initial step in the electrochemical oxidation of many organic molecules is a one-electron transfer to form a radical cation. mdpi.com

Influence of Reaction Medium (e.g., pH) on Oxidation Mechanisms

The pH of the reaction medium can have a significant impact on the oxidation of indoles. researchgate.net In acidic media, protonation of the indole nitrogen can affect the electron distribution in the ring and alter the course of the oxidation. In the case of 1H-indole-2,4,6-tricarboxylic acid, the multiple acidic protons mean that the speciation of the molecule will be highly pH-dependent.

At low pH, the carboxylic acid groups will be protonated, while at higher pH, they will be deprotonated to form carboxylate anions. This change in charge will affect the molecule's solubility and its interaction with the electrode surface during electrochemical oxidation. The deprotonated carboxylate groups would make the ring more electron-rich and potentially easier to oxidize compared to the fully protonated form.

Acid-Base Equilibrium and Proton Transfer Mechanisms in Solution

1H-indole-2,4,6-tricarboxylic acid possesses four acidic protons: one on the indole nitrogen and one on each of the three carboxylic acid groups. The pKa values of these protons will determine the charge state of the molecule at a given pH. The carboxylic acid protons are expected to be the most acidic, with pKa values likely in the range of 2-5, similar to other aromatic carboxylic acids. The N-H proton will be significantly more acidic than that of unsubstituted indole (pKa ≈ 17) due to the electron-withdrawing nature of the three carboxyl groups.

The acid-base equilibria can be represented by the following scheme:

H₄L ⇌ H₃L⁻ + H⁺ ⇌ H₂L²⁻ + 2H⁺ ⇌ HL³⁻ + 3H⁺ ⇌ L⁴⁻ + 4H⁺

Where H₄L represents the fully protonated 1H-indole-2,4,6-tricarboxylic acid. The determination of the individual pKa values would require techniques such as potentiometric or spectrophotometric titration. Understanding these equilibria is crucial for predicting the molecule's behavior in biological systems and for designing synthetic transformations that are sensitive to pH. youtube.comrsc.org

The proton transfer mechanisms in solution would involve interactions with solvent molecules and other species present. The rate of proton transfer can be studied using techniques like NMR spectroscopy.

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

The derivatization of 1H-indole-2,4,6-tricarboxylic acid offers a powerful platform for generating a diverse library of complex molecules. The strategic modification of this scaffold is centered on the reactivity of its two key functional components: the three carboxylic acid groups and the indole ring itself. nih.gov The carboxyl groups provide handles for a variety of transformations, most notably amide formation and esterification, allowing for the introduction of a wide array of substituents. Simultaneously, the indole nucleus, despite being substituted with electron-withdrawing groups, retains potential for electrophilic substitution reactions, such as halogenation, which can further functionalize the core structure. researchgate.net These orthogonal derivatization strategies enable a systematic exploration of the chemical space around the 1H-indole-2,4,6-tricarboxylic acid core, facilitating the development of new compounds with tailored properties.

Amide Formation and Esterification of Carboxyl Groups

The presence of three distinct carboxylic acid groups on the 1H-indole-2,4,6-tricarboxylic acid scaffold makes it an ideal candidate for derivatization through amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. asiaresearchnews.com

Amide Formation: The conversion of carboxylic acids to amides is a robust and versatile transformation. Direct condensation of the carboxylic acid with a primary or secondary amine can be achieved using a variety of coupling reagents. nih.gov Common methods involve the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then readily reacts with the amine. youtube.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.govkhanacademy.org Given the presence of three carboxyl groups on the indole scaffold, selective mono-, di-, or tri-amidation could potentially be achieved by carefully controlling the stoichiometry of the reagents and reaction conditions. For instance, using a limited amount of the amine and coupling reagent might favor the functionalization of the most reactive carboxyl group.

Esterification: Similar to amidation, the carboxylic acid groups can be readily converted into esters. A classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates, milder conditions are preferred. Reaction with an alkyl halide in the presence of a base or conversion to an acyl chloride followed by reaction with an alcohol are common strategies. nih.govnih.gov The synthesis of various ester derivatives, such as methyl or ethyl esters, can significantly alter the molecule's properties. beilstein-journals.org

The strategic derivatization of the carboxyl groups allows for the introduction of diverse functional moieties. The table below illustrates potential derivatives of 1H-indole-2,4,6-tricarboxylic acid through these methods.

| Reagent/Condition | Carboxyl Position(s) | Product Type | Potential Substituent (R-group) | Reference |

| R-NH₂, EDC, HOBt | 2, 4, 6 | Tri-amide | Benzylamine, Morpholine | nih.gov |

| R-OH, H₂SO₄ (cat.) | 2, 4, 6 | Tri-ester | Methanol, Ethanol (B145695) | nih.gov |

| SOCl₂, then R-NH₂ | 2, 4, 6 | Tri-amide | Aniline (B41778), Piperidine | khanacademy.org |

| 1 eq. R-NH₂, Coupling Agent | 2 (most reactive) | Mono-amide | Various amines | asiaresearchnews.com |

| 2 eq. R-OH, Acid Catalyst | 2, 4 (or 2, 6) | Di-ester | Various alcohols | nih.gov |

This table presents hypothetical derivatization outcomes based on general chemical principles, as specific literature for 1H-indole-2,4,6-tricarboxylic acid is not available.

Halogenation and Other Electrophilic Substitutions on the Indole Ring

The indole ring is an electron-rich heterocycle, making it inherently susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). bhu.ac.innih.gov However, the reactivity and regioselectivity of these substitutions on 1H-indole-2,4,6-tricarboxylic acid are significantly influenced by the three electron-withdrawing carboxylic acid groups. These groups deactivate the benzene portion of the indole ring and also reduce the electron density of the pyrrole ring, making electrophilic substitution more challenging compared to simple indoles.

Halogenation: Halogenation is a key reaction for modifying the electronic properties of the indole core and providing a handle for further cross-coupling reactions. Despite the deactivating effect of the carboxyl groups, enzymatic or chemical halogenation may still be possible under specific conditions. nih.gov For instance, flavin-dependent halogenase enzymes have been shown to halogenate indole substrates that contain deactivating groups like nitro or carboxylate functionalities, typically at the C3 position. nih.govfrontiersin.org Chemical halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could also be employed, although they might require more forcing conditions. If the C3 position were sterically hindered or electronically deactivated, substitution might occur at other available positions on the pyrrole ring, such as C5 or C7, though this is less common. researchgate.net Given that the C4 and C6 positions are already substituted, the most likely positions for halogenation on the 1H-indole-2,4,6-tricarboxylic acid ring would be C3, C5, or C7.

Other Electrophilic Substitutions: Other classical electrophilic substitution reactions like nitration, sulfonation, and Friedel-Crafts reactions are expected to be difficult on this highly deactivated system. The strongly acidic conditions often required for these reactions (e.g., concentrated nitric/sulfuric acid for nitration) could lead to protonation of the indole nitrogen, further deactivating the ring system. bhu.ac.inbyjus.com Friedel-Crafts reactions are particularly challenging on such deactivated aromatic systems. researchgate.net

The table below outlines the potential outcomes of electrophilic substitution on the 1H-indole-2,4,6-tricarboxylic acid ring.

| Reaction | Reagent | Expected Regioselectivity | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C3 (major) or C5/C7 | Bromo-1H-indole-2,4,6-tricarboxylic acid | researchgate.netfrontiersin.org |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 (major) or C5/C7 | Chloro-1H-indole-2,4,6-tricarboxylic acid | nih.gov |

| Enzymatic Halogenation | Flavin-dependent halogenase, NaX (X=Cl, Br) | C3 | 3-Halo-1H-indole-2,4,6-tricarboxylic acid | nih.govfrontiersin.org |

This table presents hypothetical reaction outcomes based on established principles of indole chemistry, as direct experimental data for 1H-indole-2,4,6-tricarboxylic acid is limited.

Spectroscopic and Advanced Analytical Characterization of 1h Indole 2,4,6 Tricarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H NMR and 13C NMR Chemical Shift Assignments and Coupling Constant Analysis

No experimental ¹H NMR or ¹³C NMR data, including chemical shifts and coupling constants, for 1H-indole-2,4,6-tricarboxylic acid has been reported. Such data is crucial for the definitive assignment of the proton and carbon environments within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Similarly, there is no available information on two-dimensional NMR studies (COSY, HSQC, HMBC) for this specific compound. These techniques are instrumental in establishing the connectivity between different atoms in a molecule, and their absence prevents a detailed structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for 1H-indole-2,4,6-tricarboxylic acid, which would provide its exact molecular weight and elemental composition, is not available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Products

There are no published studies utilizing GC-MS for the analysis of 1H-indole-2,4,6-tricarboxylic acid. This technique is often used to assess the purity of a compound and to identify any potential degradation products.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental infrared spectroscopy data for 1H-indole-2,4,6-tricarboxylic acid is not documented. IR spectroscopy is a key technique for identifying the presence of specific functional groups within a molecule, such as the carboxylic acid and N-H groups in the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for determining its concentration in a solution. For an indole (B1671886) derivative like 1H-indole-2,4,6-tricarboxylic acid, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π→π* transitions within the indole ring system. The presence of the three carboxylic acid groups, which are electron-withdrawing, would likely cause a shift in the absorption maxima (λmax) compared to the parent indole molecule.

In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and the absorbance would be measured over a range of wavelengths (typically 200-400 nm). The resulting spectrum would be a plot of absorbance versus wavelength. Specific λmax values and their corresponding molar absorptivity coefficients (ε) would be key identifiers. Furthermore, by creating a calibration curve of absorbance versus concentration at a specific wavelength, UV-Vis spectroscopy could be employed for the quantitative determination of 1H-indole-2,4,6-tricarboxylic acid in solution, following the Beer-Lambert law.

However, specific experimental data, including λmax values and molar absorptivity for 1H-indole-2,4,6-tricarboxylic acid, are not reported in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of 1H-indole-2,4,6-tricarboxylic acid would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots would be collected and analyzed. This analysis would yield detailed information about the crystal structure, including:

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: The distances between bonded atoms and the angles they form.

Intermolecular interactions: The presence of hydrogen bonds (expected due to the carboxylic acid and N-H groups) and other non-covalent interactions that dictate the crystal packing.

This data would provide an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. Unfortunately, no published single-crystal X-ray diffraction data for 1H-indole-2,4,6-tricarboxylic acid could be located.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder). Instead of distinct spots, the diffraction pattern consists of a series of concentric rings, which are detected as a plot of intensity versus the diffraction angle (2θ). The resulting diffractogram is a characteristic fingerprint of a specific crystalline phase.

PXRD is particularly useful for:

Phase identification: Comparing the experimental diffractogram to a database of known patterns to identify the compound.

Polymorphism studies: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

Assessing sample purity: Detecting the presence of crystalline impurities.

A PXRD analysis of 1H-indole-2,4,6-tricarboxylic acid would provide a characteristic pattern of peaks at specific 2θ values. However, no such reference pattern is available in the public domain.

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of 1H-indole-2,4,6-tricarboxylic acid, a reversed-phase HPLC method would likely be employed. This would typically involve:

Stationary phase: A nonpolar column (e.g., C18).

Mobile phase: A polar, aqueous-organic mixture (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid groups are protonated).

Detection: A UV detector set to one of the compound's absorption maxima.

The retention time (the time it takes for the compound to elute from the column) would be a characteristic feature. HPLC is highly effective for assessing the purity of a sample by detecting and quantifying any impurities present. While this methodology is standard, specific HPLC conditions and chromatograms for 1H-indole-2,4,6-tricarboxylic acid are not documented in available research.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis. To analyze 1H-indole-2,4,6-tricarboxylic acid by TLC, one would spot a solution of the compound onto a TLC plate (e.g., silica (B1680970) gel). The plate would then be developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents).

After development, the plate would be visualized, typically under UV light, where the compound would appear as a dark spot on a fluorescent background. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. TLC is an effective tool for monitoring the progress of a chemical reaction or for a quick assessment of purity. As with the other techniques, specific TLC systems (stationary phase, mobile phase) and corresponding Rf values for 1H-indole-2,4,6-tricarboxylic acid are not reported.

Advanced Electrochemical Characterization Techniques

Voltammetric Studies

No published data is currently available on the voltammetric studies of 1H-indole-2,4,6-tricarboxylic acid.

Electrochemical Impedance Spectroscopy (EIS)

No published data is currently available on the electrochemical impedance spectroscopy of 1H-indole-2,4,6-tricarboxylic acid.

Computational and Theoretical Chemistry Studies of 1h Indole 2,4,6 Tricarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about geometric and electronic structures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 1H-indole-2,4,6-tricarboxylic acid, DFT would be used to determine its most stable three-dimensional structure (optimized geometry) and to analyze its electronic properties.

Researchers would typically employ a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to perform these calculations. ijrar.orgnih.gov The optimization process finds the lowest energy conformation, revealing key bond lengths, bond angles, and dihedral angles. From a single-point energy calculation on this optimized geometry, a wealth of electronic data can be extracted. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1H-indole-2,4,6-tricarboxylic acid, the MEP would likely show strong negative potential around the carboxylic acid oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bonding interactions. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions, such as hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Investigations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set are improved. While computationally more expensive than DFT, they are used to obtain highly accurate benchmark data, particularly for smaller molecules or to validate DFT results. northwestern.edu

For studying 1H-indole-2,4,6-tricarboxylic acid, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for precise energy calculations. More advanced multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are essential for accurately describing the excited electronic states of the indole (B1671886) moiety, which are known to be complex. uci.edu These high-level calculations, though demanding, provide a deeper understanding of the molecule's photophysics and are crucial for validating the results from more cost-effective methods like Time-Dependent DFT (TD-DFT). uci.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., solvent molecules or a biological receptor). youtube.com MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. youtube.com

For 1H-indole-2,4,6-tricarboxylic acid, MD simulations would be invaluable for exploring its conformational landscape. The three carboxylic acid groups can rotate, leading to numerous possible conformers. An MD simulation would sample these different conformations, allowing for the identification of the most populated and energetically favorable shapes the molecule adopts in solution. acs.org

Furthermore, MD simulations are critical for studying how the molecule interacts with its surroundings. By simulating the indole tricarboxylic acid in a box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid groups and water. acs.orgrsc.org When studying potential biological activity, MD simulations can be used to assess the stability of a ligand-receptor complex obtained from molecular docking, providing a more realistic view of the binding interactions over time. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of newly synthesized compounds. nih.gov These predictions are often compared with experimental spectra to confirm the molecular structure.

IR and Raman Spectra: DFT calculations can compute the vibrational frequencies of a molecule. ijrar.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the frequencies and intensities of the vibrational modes (stretching, bending, etc.). These theoretical frequencies are often scaled by a constant factor to better match experimental data. For 1H-indole-2,4,6-tricarboxylic acid, this would allow for the assignment of characteristic peaks, such as the N-H stretch of the indole ring, the C=O stretches of the carboxylic acids, and the broad O-H stretches associated with hydrogen bonding. researchgate.netscispace.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental NMR data, helping to assign each peak to a specific atom in the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For an indole derivative, TD-DFT would predict the characteristic π-π* transitions of the indole chromophore. researchgate.net

Below is an illustrative table of predicted vibrational frequencies that would be generated for 1H-indole-2,4,6-tricarboxylic acid.

Table 1: Illustrative Predicted IR Frequencies for 1H-indole-2,4,6-tricarboxylic acid using DFT

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 | Medium | N-H Stretch (Indole) |

| 3200-2800 | Broad, Strong | O-H Stretch (Carboxylic Acid, H-bonded) |

| 1725 | Strong | C=O Stretch (Carboxylic Acid at C2) |

| 1710 | Strong | C=O Stretch (Carboxylic Acid at C4) |

| 1705 | Strong | C=O Stretch (Carboxylic Acid at C6) |

| 1610 | Medium | C=C Stretch (Aromatic) |

| 1450 | Medium | C-O-H Bend (Carboxylic Acid) |

| 1250 | Strong | C-O Stretch (Carboxylic Acid) |

| 880 | Medium | C-H Out-of-plane Bend |

Note: This table is a hypothetical representation of data that would be obtained from a DFT frequency calculation. Actual values may vary based on the level of theory, basis set, and intermolecular interactions.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out the entire energy landscape from reactants to products. youtube.com This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. ims.ac.jp

For 1H-indole-2,4,6-tricarboxylic acid, one might study reactions such as decarboxylation or esterification. To elucidate the mechanism, a transition state search is performed. Modern automated workflows can streamline this process significantly. acs.orgnih.gov Typically, the user provides the structures of the reactant(s) and product(s). The software then generates an initial guess for the reaction path using methods like the Nudged Elastic Band (NEB) or relaxing string methods. ims.ac.jpacs.org This initial path is then refined to locate the exact transition state structure using algorithms like the Quadratic Synchronous Transit (QST) method. nih.gov

Once a candidate TS structure is found, it must be validated. This involves a frequency calculation to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov Finally, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products, thereby confirming that the located TS is correct for the reaction of interest. nih.gov This process provides the activation energy barrier, which is crucial for understanding the reaction kinetics. mit.edu

Ligand-Receptor Interaction Modeling (e.g., molecular docking for chemical biology probes)

The indole-2-carboxylic acid scaffold is a common feature in many biologically active molecules, known to act as inhibitors for various enzymes. nih.govrsc.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.comnih.gov

For 1H-indole-2,4,6-tricarboxylic acid, its three carboxylic acid groups make it an interesting candidate for a chemical probe, as these groups can act as strong hydrogen bond donors and acceptors, and can form salt bridges with positively charged amino acid residues (like Lysine or Arginine) in a protein's active site. The indole ring itself can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. rsc.orgnih.gov

A typical docking workflow involves:

Preparing the 3D structure of the ligand (1H-indole-2,4,6-tricarboxylic acid) and the target protein receptor (obtained from a database like the Protein Data Bank).

Defining the binding site or active site on the receptor.

Using a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of the ligand within the active site.

Scoring the generated poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The lower the score, the more favorable the predicted binding. nih.govnih.gov

The results can identify the most likely binding mode and highlight the key intermolecular interactions responsible for binding, guiding the design of more potent and selective derivatives.

Table 2: Illustrative Molecular Docking Results for 1H-indole-2,4,6-tricarboxylic acid against a Hypothetical Kinase

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.8 | Lys72, Asp184 | Salt Bridge, H-bond (C4-COOH, C6-COOH) |

| 1 | Phe168 | π-π Stacking (Indole Ring) | |

| 1 | Val57 | Hydrophobic Interaction | |

| 2 | -9.2 | Arg165, Asp184 | Salt Bridge, H-bond (C2-COOH, C4-COOH) |

| 2 | Tyr170 | π-π Stacking (Indole Ring) | |

| 3 | -8.7 | Lys72, Gln130 | H-bond (C2-COOH, C6-COOH) |

Note: This table is a hypothetical representation of data from a molecular docking study. The binding affinity and interacting residues are illustrative and would depend on the specific protein target.

Coordination Chemistry and Supramolecular Assembly with 1h Indole 2,4,6 Tricarboxylic Acid

Role as a Multi-Dentate Ligand in Metal Complexation

There is currently no specific research in the available scientific literature that investigates or establishes the role of 1H-indole-2,4,6-tricarboxylic acid as a multi-dentate ligand in metal complexation. The potential for this compound to act as a ligand is inferred from its molecular structure, which features three carboxylic acid groups and an indole (B1671886) nitrogen atom, all of which are potential coordination sites. However, without experimental studies, its actual behavior in the presence of metal ions remains uncharacterized.

Due to the lack of synthesized and structurally characterized metal complexes involving 1H-indole-2,4,6-tricarboxylic acid, its specific coordination modes have not been reported. In theory, the carboxylate groups could coordinate to metal centers in various ways, such as monodentate, bidentate chelating, or bridging fashions. The indole nitrogen could also potentially participate in coordination, further increasing the possible denticity and complexity of the resulting structures. However, these remain hypothetical coordination behaviors in the absence of empirical evidence.

The presence of multiple carboxylic acid groups on the indole scaffold suggests a strong potential for 1H-indole-2,4,6-tricarboxylic acid to act as a chelating agent for a wide range of metal ions, including transition metals, lanthanides, and alkaline earth metals. The spatial arrangement of these groups could allow for the formation of stable chelate rings with a central metal ion. Nevertheless, no studies have been published that demonstrate or quantify this chelation potential with any specific metal ions.

Synthesis and Characterization of Coordination Complexes and Polymers

A thorough search of chemical databases and scientific literature did not yield any reports on the synthesis and characterization of coordination complexes or polymers derived from 1H-indole-2,4,6-tricarboxylic acid. Consequently, there is no available data on the specific reaction conditions or the properties of any such materials.

There are no published studies describing the use of hydrothermal or solvothermal methods for the synthesis of coordination compounds with 1H-indole-2,4,6-tricarboxylic acid. While these are common techniques for the preparation of coordination polymers and MOFs, their application to this specific ligand has not been documented.

As no coordination complexes or polymers of 1H-indole-2,4,6-tricarboxylic acid have been reported, there is no information regarding the influence of the choice of metal ion or specific reaction parameters (e.g., temperature, solvent, pH) on the resulting structures.

Supramolecular Interactions and Self-Assembly Processes

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding is a powerful tool in crystal engineering, directing the formation of specific and robust structural motifs. In the case of 1H-indole-2,4,6-tricarboxylic acid, several hydrogen bonding interactions can be anticipated:

Carboxylic Acid Dimers: Carboxylic acids frequently form strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers or extended chains.

Indole N-H···O Bonds: The indole N-H group is a good hydrogen bond donor and could interact with the oxygen atoms of the carboxylic acid groups or solvent molecules. The importance of the indole N-H in forming stable hydrogen-bonded assemblies has been demonstrated in other indole-containing systems.

Interactions with Solvents: In solvated crystal structures, solvent molecules can play a key role in mediating hydrogen bonding networks.

π-π Stacking Interactions of the Indole Ring

The aromatic indole ring is capable of engaging in π-π stacking interactions, which are important for the stabilization of crystal structures. These interactions involve the face-to-face or offset stacking of aromatic rings. The extent and geometry of π-π stacking in solid-state structures of indole derivatives can vary, influencing the packing density and electronic properties of the material. Studies on other indole-containing compounds have highlighted the significant role of these interactions in their supramolecular chemistry. However, for 1H-indole-2,4,6-tricarboxylic acid, no experimental data on its π-π stacking behavior is currently available.

Biosynthetic Pathways and Enzymatic Transformations of Indole Polycarboxylic Acids

Biological Precursors and Origins of Indole (B1671886) Carboxylic Acids in Natural Systems

The primary and most well-established precursor for the biosynthesis of a vast number of indole-containing compounds in plants and microorganisms is the amino acid tryptophan . nih.govyoutube.com Tryptophan itself is synthesized from chorismate via indole-3-glycerol phosphate (B84403). youtube.com Many indole carboxylic acids, most notably the prominent plant hormone indole-3-acetic acid (IAA), are derived directly from tryptophan. nih.govyoutube.com

Beyond tryptophan, other indole derivatives serve as intermediates and precursors for further modification. For instance, indole itself, which can be produced from indole-3-glycerol phosphate, is a potential starting point for the synthesis of certain indole carboxylic acids. pnas.orgnih.gov Additionally, various substituted indoles can undergo enzymatic reactions to introduce carboxyl groups. The condensation of indoles with α-keto acids, such as pyruvic acid, has been shown to produce indolyl carboxylic acids, suggesting another potential origin for these compounds in biological systems. acs.org

Tryptophan-Dependent and Tryptophan-Independent Biosynthetic Pathways for Indole Derivatives

The biosynthesis of indole derivatives, particularly the phytohormone indole-3-acetic acid (IAA), is broadly categorized into two main routes: tryptophan-dependent and tryptophan-independent pathways. nih.govpnas.org

Tryptophan-Dependent Pathways:

These pathways utilize tryptophan as the direct precursor and are the most extensively studied routes for IAA biosynthesis in both plants and microorganisms. nih.govnih.govresearchgate.net Several distinct pathways have been identified, each named after a key intermediate: